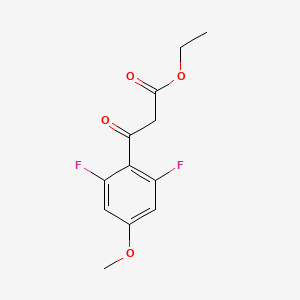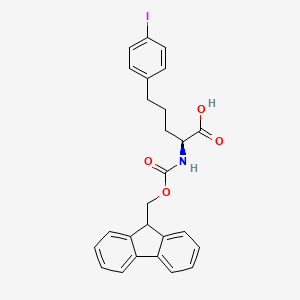
3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has several scientific research applications, including:
Antibacterial Activity: The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Research:
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the thiazole ring can interact with various biological pathways, affecting cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(thiazol-2-yl)benzenesulfonamides: Exhibits antibacterial activity in conjunction with cell-penetrating peptides.
Uniqueness
3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide stands out due to its unique combination of a bromine atom, a thiazole ring, and a sulfonamide group
Propiedades
Fórmula molecular |
C11H11BrN2O2S2 |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
3-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3 |
Clave InChI |
LICFKTVCTLQAJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)


![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)






